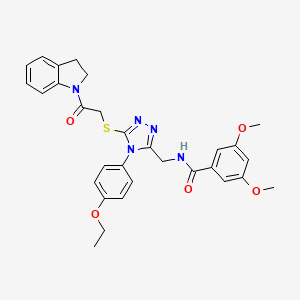

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

Description

The compound N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a 1,2,4-triazole derivative featuring a structurally complex framework. Its core includes:

- A 1,2,4-triazole ring substituted at the 4-position with a 4-ethoxyphenyl group and at the 5-position with a thioether-linked indolin-1-yl-2-oxoethyl moiety.

- A methyl bridge at the 3-position of the triazole, connected to a 3,5-dimethoxybenzamide group.

The comparison below is inferred from structurally analogous compounds in the literature.

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O5S/c1-4-40-23-11-9-22(10-12-23)35-27(18-31-29(37)21-15-24(38-2)17-25(16-21)39-3)32-33-30(35)41-19-28(36)34-14-13-20-7-5-6-8-26(20)34/h5-12,15-17H,4,13-14,18-19H2,1-3H3,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAWUEQFUYZDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=CC(=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the triazole ring.

- Attachment of the indolin moiety via a thioether linkage.

- Introduction of the ethoxy and methoxy substituents to enhance solubility and biological activity.

2.1 Anticancer Properties

Recent studies have demonstrated that compounds with similar structural characteristics exhibit significant cytotoxicity against various cancer cell lines. For instance:

The compound's mechanism of action may involve the inhibition of specific kinases or apoptotic pathways, similar to other benzamide derivatives.

2.2 Antimicrobial Activity

N-(substituted phenyl) derivatives have shown promising antibacterial effects against Gram-positive bacteria. The compound's thiazole and triazole moieties contribute to its antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 | |

| Streptococcus pyogenes | 0.025 |

The biological activity of this compound may involve:

- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of a related compound using a Sulforhodamine B assay across multiple cancer cell lines. The results indicated that compounds with similar structures significantly inhibited cell growth in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against various bacterial strains. The results indicated that the compound exhibited potent activity against resistant strains, suggesting its potential as a lead candidate for antibiotic development.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole, thiadiazole, and benzamide derivatives reported in the literature. Key parameters include substituent effects, spectral data, and physicochemical properties.

Structural Analogues and Core Modifications

2.1.1. Triazole-Thiadiazole Hybrids ()

Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) share a thiadiazole core fused with triazole-like systems. Key differences include:

- Substituent Diversity : The target compound replaces the isoxazole or pyridyl groups in analogues 6 and 8a with an indolin-1-yl-2-oxoethyl thioether , which may enhance lipophilicity and hydrogen-bonding capacity.

2.1.2. 1,2,4-Triazole-Thiones ()

Compounds 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ) feature a triazole-thione core with sulfonyl and fluorophenyl substituents. Key contrasts:

- Thioether vs. Thione : The target compound’s thioether group (C-S-C) differs from the thione (C=S) in compounds 7–9, impacting tautomerism and reactivity. IR spectra of thiones show νC=S at 1247–1255 cm⁻¹ , whereas thioethers lack this band.

- Substituent Effects : The ethoxyphenyl and indolinyl groups in the target compound may confer greater steric bulk compared to the sulfonyl and difluorophenyl groups in 7–7.

Physicochemical and Spectral Comparisons

Table 1: Key Data for Analogous Compounds

Key Observations :

- Melting Points : Analogues with rigid cores (e.g., 8a , mp 290°C) exhibit higher melting points than those with flexible substituents, suggesting the target compound may have moderate thermal stability.

- IR Signatures : The absence of C=S bands in the target compound distinguishes it from thione derivatives . Its dimethoxybenzamide group would likely show νC=O near 1660–1680 cm⁻¹, similar to benzamide derivatives in and .

- NMR Trends : Aromatic protons in the target’s indolinyl and ethoxyphenyl groups would likely resonate at δ 6.5–8.5, comparable to analogues in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.